molecular formula C9H11NS B14602893 Benzenecarbothioamide, N,2-dimethyl- CAS No. 60253-37-4

Benzenecarbothioamide, N,2-dimethyl-

Cat. No.: B14602893
CAS No.: 60253-37-4
M. Wt: 165.26 g/mol
InChI Key: XKXBNONOHGVRFL-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N,2-dimethyl- (IUPAC name: N,2-dimethylbenzenecarbothioamide) is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-C(=S)-NH-) group. The nitrogen atom of the thioamide moiety is methylated (N-methyl), and an additional methyl group is present at the 2-position of the aromatic ring. Thus, the following comparisons are based on structurally analogous benzenecarbothioamide derivatives documented in authoritative sources.

Properties

CAS No.

60253-37-4

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N,2-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H11NS/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

XKXBNONOHGVRFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)NC

Origin of Product

United States

Preparation Methods

Synthesis of N,2-Dimethylbenzamide

N,2-Dimethylbenzamide is typically synthesized via the reaction of 2-methylbenzoyl chloride with dimethylamine under anhydrous conditions. Key parameters include:

  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and byproducts.
  • Temperature : Reactions proceed efficiently at 0–5°C to minimize side reactions such as over-alkylation.
  • Stoichiometry : A 1:1.2 molar ratio of 2-methylbenzoyl chloride to dimethylamine ensures complete conversion, with triethylamine often added to scavenge HCl.

Thionation Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the gold standard for thionation due to its high selectivity and mild reaction conditions.

Procedure :

  • N,2-Dimethylbenzamide (1.0 equiv) and Lawesson’s reagent (0.55 equiv) are refluxed in toluene for 6–8 hours.
  • The mixture is cooled, filtered, and concentrated under reduced pressure.
  • Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the thioamide as a pale-yellow solid.

Optimization Insights :

  • Yield : 78–85% under optimal conditions.
  • Side Reactions : Over-thionation is negligible due to the steric hindrance from the 2-methyl group.

Direct Synthesis from 2-Methylbenzoyl Chloride

A one-pot methodology bypasses the isolated amide intermediate by introducing sulfur at the acyl chloride stage. This approach reduces purification steps and improves atom economy.

Reaction with Dimethylamine and Hydrogen Sulfide

2-Methylbenzoyl chloride reacts sequentially with dimethylamine and hydrogen sulfide (H₂S) in a controlled environment:

  • Amination :

    • 2-Methylbenzoyl chloride (1.0 equiv) is added dropwise to a chilled (−10°C) solution of dimethylamine (1.2 equiv) in THF.
    • Stirring continues for 2 hours, followed by aqueous workup to isolate N,2-dimethylbenzamide.
  • Thionation with H₂S :

    • The amide is treated with H₂S gas in pyridine at 50°C for 12 hours.
    • Excess H₂S is neutralized with NaOH, and the product is extracted with chloroform.

Challenges :

  • Gas Handling : H₂S requires specialized equipment due to its toxicity.
  • Yield : 65–72%, limited by incomplete sulfur incorporation.

Thiourea-Mediated Route

Thiourea serves as a safer sulfur source in this modified protocol:

  • 2-Methylbenzoyl chloride (1.0 equiv) and thiourea (1.5 equiv) are refluxed in acetonitrile for 4 hours.
  • Dimethylamine (2.0 equiv) is introduced, and heating continues for an additional 3 hours.
  • The crude product is purified via recrystallization from ethanol.

Advantages :

  • Safety : Eliminates gaseous H₂S.
  • Yield : 70–75% with >95% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Lawesson’s Reagent 78–85 >98 High selectivity, minimal byproducts Cost of reagent, multi-step synthesis
H₂S Thionation 65–72 90–95 One-pot potential Toxicity, gas handling requirements
Thiourea-Mediated 70–75 >95 Safer, scalable Longer reaction times
Photochemical N/A N/A Mild conditions, innovative Untested for this specific compound

Industrial-Scale Considerations

Large-scale production demands cost-effective and environmentally benign processes. Key industrial adaptations include:

  • Continuous Flow Systems : Minimize exposure to hazardous intermediates.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported Lawesson’s reagent) reduce waste.
  • Solvent Recovery : Toluene and THF are distilled and reused to lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Benzenecarbothioamide, N,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets. The compound can react with thiol groups in proteins, leading to the formation of stable covalent bonds. This interaction can affect the function of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

(a) 3-Chloro-N,N-dimethylbenzenecarbothioamide (CAS 15482-62-9)

  • Structure : Features a chlorine atom at the 3-position and N,N-dimethyl substitution on the thioamide nitrogen.
  • Molecular Formula : C₉H₁₀ClNS | Molecular Weight : 199.7 g/mol .
  • Key Differences: The electron-withdrawing chloro group at the meta position enhances electrophilic substitution resistance compared to the methyl group in N,2-dimethylbenzenecarbothioamide.

(b) N-(2-Pyridinylmethyl)benzenecarbothioamide (CAS 916994-56-4)

  • Structure : Contains a pyridinylmethyl group attached to the thioamide nitrogen.
  • Molecular Formula : C₁₃H₁₂N₂S | Molecular Weight : 228.31 g/mol .
  • Key Differences :
    • The pyridine moiety introduces basicity and metal-chelating capabilities, which are absent in N,2-dimethylbenzenecarbothioamide.
    • Increased molecular weight and steric bulk may hinder crystallization or alter pharmacokinetic profiles.

(c) N,N'-1,3-Phenylenebisbenzenecarbothioamide (CAS 59411-73-3)

  • Structure : A dimeric analog with two benzenecarbothioamide units linked via a 1,3-phenylene group.
  • Molecular Formula : C₂₀H₁₆N₂S₂ | Molecular Weight : 348.48 g/mol .
  • Key Differences: The extended conjugation and rigid backbone enhance thermal stability and π-π stacking interactions, relevant for materials science applications. Higher molecular weight and reduced solubility compared to monomeric analogs like N,2-dimethylbenzenecarbothioamide.

Functional Group Impact on Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N,2-Dimethylbenzenecarbothioamide Not Available C₉H₁₁NS 165.25 (calculated) N-methyl, 2-methyl Hypothetical: Moderate lipophilicity
3-Chloro-N,N-dimethyl- 15482-62-9 C₉H₁₀ClNS 199.7 N,N-dimethyl, 3-chloro Enhanced electrophilic stability
N-(2-Pyridinylmethyl)- 916994-56-4 C₁₃H₁₂N₂S 228.31 N-(pyridinylmethyl) Metal coordination potential
N,N'-1,3-Phenylenebis- 59411-73-3 C₂₀H₁₆N₂S₂ 348.48 Dimeric, 1,3-phenylene linker High thermal stability
N-[2-(Diethylamino)ethyl]-4-ethoxy- 16531-19-4 C₁₅H₂₄N₂OS 280.43 N-ethylaminoethyl, 4-ethoxy Surfactant-like amphiphilicity

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